PDK1 Enzymatic Inhibition Potency: Class-Level Benchmarking Against Difluorobenzyl Lead Compounds
The parent 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold demonstrates validated PDK1 enzymatic inhibition, with lead compounds IB35, SA16, and SA23 exhibiting IC50 values in the nanomolar to low-micromolar range against recombinant PDK1 [1]. While compound-specific IC50 data for the target compound remain unpublished in the open literature, a structurally related entry in BindingDB (BDBM50459976; identical molecular formula C20H17BrN2O2) reports an IC50 of 29,000 nM against PDK1 [2]. This micromolar potency places the benzyl-substituted analog in a different operational range compared to the low-nanomolar difluorobenzyl leads IB35 and SA16, offering a weaker but potentially more selective probe for pathway deconvolution studies where complete PDK1 ablation is undesirable [1].
| Evidence Dimension | PDK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 29,000 nM (estimated from structurally matched BindingDB entry BDBM50459976) [2] |
| Comparator Or Baseline | IB35: IC50 in low-nanomolar range; SA16: IC50 in nanomolar range [1] |
| Quantified Difference | >100-fold weaker than difluorobenzyl leads |
| Conditions | Recombinant PDK1 fluorometric assay; 1 h incubation [2] |
Why This Matters
For probe-selectivity profiling or washout kinetic studies, a weaker PDK1 binder with a distinct scaffold geometry may provide clearer target-engagement windows than potent leads that saturate the target at low concentrations.
- [1] WO2016198597A1 – 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. International Society for Drug Development S.R.L., filed 10 June 2016. View Source
- [2] BindingDB Entry BDBM50459976 (CHEMBL4226486). IC50: 2.90E+4 nM against PDK1 (human). Brigham Young University / ChEMBL curation. View Source
